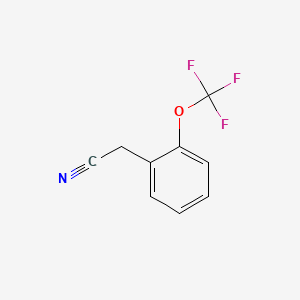

2-(Trifluoromethoxy)phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKWCWVMUBCXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380472 | |

| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137218-25-8 | |

| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development

Established Synthetic Routes to 2-(Trifluoromethoxy)phenylacetonitrile

Traditional synthetic approaches to phenylacetonitriles often rely on well-established chemical transformations, including nucleophilic substitution and functional group installation on aromatic precursors.

The formation of the cyanomethyl group (—CH₂CN) on the benzene (B151609) ring is a critical step in the synthesis of this compound. The most common and established strategy is the nucleophilic substitution reaction, often referred to as cyanation.

This reaction typically involves a 2-(trifluoromethoxy)benzyl halide, such as the corresponding bromide or chloride, as the electrophilic substrate. This substrate is reacted with a cyanide salt, which acts as the nucleophile.

Key Reaction: 2-(CF₃O)C₆H₄CH₂-X + M-CN → 2-(CF₃O)C₆H₄CH₂-CN + M-X (where X = Cl, Br; M = Na, K)

This transformation is a classic example of an Sₙ2 reaction. An analogous synthesis for a similar compound, o-trifluoromethylphenylacetonitrile, involves reacting o-trifluoromethylbenzyl bromide with potassium cyanide in a mixture of ethanol (B145695) and water under reflux conditions. chemicalbook.com Numerous methods have been developed for preparing phenylacetonitriles, with many industrial processes aiming to improve upon laboratory yields of 70-75% by optimizing reaction times and starting materials. google.com

| Cyanide Source | Common Precursor | Typical Conditions |

| Sodium Cyanide (NaCN) | Benzyl (B1604629) Chloride | Aqueous/Organic solvent mixture, often with a phase-transfer catalyst. google.comgoogle.com |

| Potassium Cyanide (KCN) | Benzyl Bromide | Alcohol/water solvent mixture, reflux temperature. chemicalbook.com |

| Copper(I) Cyanide (CuCN) | Aryl Halide | Rosenmund–von Braun reaction for direct cyanation of the ring (less common for the CH₂CN group). |

This interactive table summarizes common cyanide sources used in the synthesis of related phenylacetonitrile (B145931) compounds.

The trifluoromethoxy (—OCF₃) group is a crucial functional group in medicinal and agrochemical chemistry due to its unique electronic properties and metabolic stability. beilstein-journals.org Its introduction onto an aromatic ring is a non-trivial synthetic step.

The —OCF₃ group is typically installed on the aromatic ring prior to the cyanomethylation step. The synthesis usually starts from a corresponding phenol (B47542), in this case, 2-hydroxyphenylacetonitrile or a precursor like 2-hydroxybenzyl alcohol. The direct trifluoromethoxylation of phenols can be achieved using various reagents, although the reactions can be challenging.

Common strategies include:

Reaction with Trifluoromethylating Agents: Phenols can be reacted with reagents like carbon tetrachloride and hydrogen fluoride (B91410) under high pressure (the Swarts reaction) or with other specialized trifluoromethyl sources.

Transformation of Functional Groups: An alternative involves the conversion of a related functional group, such as a thiocarbonate, which is then fluorinated.

The trifluoromethoxy group is known for being one of the more "exotic" and less understood fluorine substituents, making its efficient synthesis an area of active research. beilstein-journals.org

The primary precursor for the cyanation step is a 2-(trifluoromethoxy)benzyl halide. The reactivity of this molecule is governed by several factors:

Leaving Group Ability: The halide (bromide or chloride) serves as the leaving group. Bromides are generally more reactive than chlorides in Sₙ2 reactions, leading to faster reaction times.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing. mdpi.comtcichemicals.com This property influences the electronic environment of the benzene ring and the benzylic carbon. This electron-withdrawing nature can affect the stability of any potential carbocation intermediates and the susceptibility of the benzylic carbon to nucleophilic attack.

The precursor for the trifluoromethoxy group is typically a phenol derivative. The reactivity of the phenol towards trifluoromethoxylation depends on the specific reagents and conditions used, with the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide being key factors.

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by employing catalytic systems and optimizing reaction media to enhance efficiency, selectivity, and sustainability.

While the classic cyanation reaction is effective, advanced methods utilize transition-metal catalysts to achieve the C—CN bond formation under milder conditions or with alternative starting materials.

Copper-Catalyzed Reactions: Copper-based catalytic systems have been developed for the α-alkylation of aryl acetonitriles with benzyl alcohols. researchgate.net While this represents a different C-C bond formation, it highlights the utility of copper catalysis in activating the benzylic position. A related approach could involve the copper-catalyzed cyanation of 2-(trifluoromethoxy)benzyl alcohol, avoiding the need to first convert the alcohol to a halide.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-C bond formation. A potential advanced route could involve the palladium-catalyzed cross-coupling of a 2-(trifluoromethoxy)benzyl derivative with a cyanide source.

These catalytic approaches can offer broader functional group tolerance and may utilize less toxic or more readily available cyanide sources compared to traditional alkali metal cyanides.

The choice of solvent can dramatically influence the rate and outcome of the cyanation reaction. For Sₙ2 reactions involving an anionic nucleophile like the cyanide ion, polar aprotic solvents are known to increase the reaction rate compared to protic solvents. rsc.org

Ionic Liquids (ILs) have emerged as a promising class of "green" solvents for chemical synthesis. rsc.org They are salts with low melting points that can act as both the solvent and a phase-transfer catalyst. Their use can lead to milder reaction conditions, easier product separation, and higher yields.

A patent for the synthesis of the related compound 2,4,5-trifluoro-phenylacetonitrile demonstrates the effectiveness of ionic liquids. google.com The process involves reacting 2,4,5-trifluoro-benzyl chloride with a cyanide salt in an ionic liquid, resulting in high purity and stable product quality, making it suitable for industrial production. google.com The use of phenylacetonitrile itself as a co-solvent in ionic liquid blends has also been explored for other applications, indicating the compatibility of this class of compounds with ILs. nih.gov

| Ionic Liquid Used in a Related Synthesis google.com | Yield | Product Purity |

| 1-n-butyl-3-methylimidazolium hexafluorophosphate | 78.7% | 98.4% |

| 1-ethyl-3-methylimidazolium tetrafluoroborate | 73.4% | 98.3% |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate | 76.3% | 97.1% |

This interactive table summarizes data from a patented process for a similar fluorinated phenylacetonitrile, showing the impact of different ionic liquids on the reaction outcome. google.com The data suggests that imidazolium-based ionic liquids are effective media for this type of transformation.

Phase Transfer Catalysis in Nitrile Formation

Phase Transfer Catalysis (PTC) is a powerful methodology for synthesizing substituted phenylacetonitriles, including this compound, by facilitating reactions between reactants located in separate, immiscible phases. princeton.edu The typical synthesis involves the reaction of a benzyl halide derivative, such as 2-(trifluoromethoxy)benzyl chloride or bromide, dissolved in an organic solvent, with an inorganic cyanide salt (e.g., sodium or potassium cyanide) dissolved in an aqueous phase. phasetransfer.com

The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), which transfers the cyanide anion (CN⁻) from the aqueous phase into the organic phase. princeton.edu Once in the organic phase, the "naked," less-hydrated cyanide anion is highly reactive and readily displaces the halide on the benzyl substrate to form the desired nitrile product. princeton.edu The catalyst then transports the displaced halide anion back to the aqueous phase, completing the catalytic cycle. This continuous transfer eliminates the need for expensive, hazardous, or anhydrous polar aprotic solvents that would be required to co-dissolve both reactants, making the process more practical and economical for industrial applications. phasetransfer.com

The key advantages of employing PTC in nitrile formation include:

Increased Reaction Rates: By bringing the reacting ions together in a single phase, PTC dramatically accelerates reaction times compared to uncatalyzed two-phase systems. princeton.edu

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption and minimizing side reactions. phasetransfer.com

Use of Inexpensive Reagents: PTC allows for the use of readily available and inexpensive inorganic salts like NaOH, KOH, and NaCN. phasetransfer.com

Simplified Workup: The catalyst and inorganic byproducts remain primarily in their respective phases, simplifying product isolation.

Table 1: Typical Components in a PTC System for Phenylacetonitrile Synthesis

| Component | Function | Common Examples |

|---|---|---|

| Organic Substrate | Source of the phenylacetyl group | 2-(Trifluoromethoxy)benzyl chloride |

| Organic Solvent | Dissolves the organic substrate | Toluene, Dichloromethane |

| Aqueous Phase | Dissolves the inorganic nucleophile | Water |

| Nucleophile Source | Provides the cyanide (CN⁻) anion | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) |

| Phase Transfer Catalyst | Transfers nucleophile to the organic phase | Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBAC) |

| Base (Optional) | Used in C-alkylation reactions to deprotonate phenylacetonitrile | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

Process Optimization for Scalable Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization. The primary goals are to maximize product yield and purity while ensuring the process is economically viable and environmentally sustainable.

Yield Enhancement and Purity Control in this compound Synthesis

Achieving high yield and purity is critical for the commercial viability of this compound. Several reaction parameters must be carefully controlled to minimize side reactions and facilitate product isolation. Key factors include the choice and concentration of the catalyst, solvent selection, and reaction conditions.

For instance, in PTC-mediated cyanations, the catalyst's structure and concentration are crucial. While catalysts are essential, using excessive amounts can complicate purification and increase costs. The choice of solvent is also significant; while some solvents may offer excellent solubility for reactants, they might also promote undesirable side reactions. phasetransfer.com In alkylation reactions of phenylacetonitriles, for example, the formation of dialkylated byproducts can be a major issue, reducing the yield of the desired monoalkylated product. google.com

Purity control also involves managing potential side reactions such as hydrolysis of the nitrile group or elimination reactions of the benzyl halide starting material, which can be promoted by excessive heat or strong basic conditions. phasetransfer.com Post-reaction purification methods, such as distillation or crystallization, are employed to remove unreacted starting materials, catalysts, and byproducts to achieve the high purity required for pharmaceutical intermediates. google.comgoogle.com

Table 2: Key Parameters for Optimizing Yield and Purity

| Parameter | Objective | Considerations for Optimization |

|---|---|---|

| Catalyst Loading | Maximize reaction rate while minimizing cost and purification burden. | Typically optimized in the range of 0.001–0.05 mole equivalents relative to the substrate. google.com |

| Solvent | Ensure adequate solubility of substrate and catalyst; minimize side reactions. | Toluene is often preferred over chlorinated solvents in industrial settings to avoid potential side reactions and for environmental reasons. phasetransfer.com |

| Temperature | Achieve a reasonable reaction rate without promoting decomposition or side reactions. | PTC often allows for lower reaction temperatures compared to conventional methods. phasetransfer.com |

| Reactant Stoichiometry | Ensure complete conversion of the limiting reagent. | A slight excess of the cyanide salt is often used to drive the reaction to completion. |

| Stirring Rate | Maximize interfacial area between phases for efficient catalyst transfer. | Vigorous agitation is critical for the performance of liquid-liquid PTC systems. princeton.edu |

Cost-Efficiency and Environmental Considerations in Industrial Synthesis

Modern chemical manufacturing places a strong emphasis on developing processes that are not only cost-effective but also environmentally responsible ("green chemistry"). For the synthesis of this compound, this involves a holistic assessment of raw materials, energy consumption, and waste generation.

Cost-Efficiency: The primary drivers of cost are raw materials, energy, and waste disposal. Using inexpensive and readily available starting materials and reagents, such as inorganic cyanide salts and bases, is crucial. phasetransfer.com Phase transfer catalysis contributes to cost-efficiency by enabling the use of these cheap reagents and often reducing the need for expensive solvents. phasetransfer.com Furthermore, optimizing reaction conditions to shorten cycle times and increase throughput directly translates to lower operational costs. Catalyst recyclability is another important factor; while many PTC catalysts are difficult to recover, the development of immobilized or polymer-bound catalysts is an area of ongoing research. google.com

Environmental Considerations: A major environmental and safety concern in nitrile synthesis is the use of highly toxic cyanide sources like NaCN or KCN. google.com A significant advancement in green chemistry has been the adoption of less toxic and more stable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), particularly in palladium-catalyzed cyanation reactions. rsc.org

Table 3: Comparison of Synthetic Approaches for Aryl Nitriles

| Factor | Traditional (e.g., DMSO/NaCN) | Phase Transfer Catalysis (PTC) | Modern Catalysis (e.g., Pd-catalyzed) |

|---|---|---|---|

| Cyanide Source | High-toxicity (NaCN, KCN) | High-toxicity (NaCN, KCN) | Lower-toxicity alternatives available (K₄[Fe(CN)₆]). rsc.org |

| Solvent | Often requires hazardous, polar aprotic solvents (e.g., DMSO). phasetransfer.com | Allows use of less hazardous solvents (e.g., Toluene) and water. phasetransfer.com | Variety of organic solvents, often DMF. rsc.org |

| Catalyst Cost | N/A | Relatively low (Quaternary ammonium salts). | High (Palladium-based catalysts). rsc.org |

| Catalyst Recyclability | N/A | Generally difficult, can be a drawback. google.com | Possible but can be complex; a key area of research. rsc.org |

| Energy Consumption | Can require high temperatures. | Often allows for lower reaction temperatures. phasetransfer.com | Typically requires elevated temperatures (e.g., 120-130 °C). rsc.org |

| Waste Profile | Generates difficult-to-treat aqueous waste from solvent washes. phasetransfer.com | Simpler waste streams, less organic solvent waste. | Involves heavy metal waste, requiring specialized treatment. |

Reactivity Profiles and Transformational Chemistry

Chemical Transformations of the Nitrile Group in 2-(Trifluoromethoxy)phenylacetonitrile

The nitrile (C≡N) group is a cornerstone of the molecule's reactivity, participating in a variety of transformations. Its chemistry is dictated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the adjacent methylene (B1212753) protons to undergo deprotonation.

Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety

The methylene protons (the -CH2- group) adjacent to the nitrile and the phenyl ring are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base, such as potassium tert-butoxide (KOtBu), to form a resonance-stabilized carbanion. researchgate.netacs.org This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

A primary example of this reactivity is α-alkylation. The generated carbanion can react with alkyl halides or other electrophilic species to introduce substituents at the carbon atom adjacent to the aromatic ring. researchgate.netresearchgate.net Studies on analogous phenylacetonitriles have shown that reactions with benzyl (B1604629) alcohols, in the presence of a base, can yield α-alkylated products. researchgate.netacs.org This transformation proceeds via a borrowing hydrogen mechanism or an oxidation-condensation-reduction sequence. acs.org

Table 1: Representative α-Alkylation Reactions of Phenylacetonitriles

| Reactant 1 | Reactant 2 | Base | Product Type |

|---|---|---|---|

| Phenylacetonitrile (B145931) | Benzyl Alcohol | KOtBu | α-Benzylated Phenylacetonitrile |

| Phenylacetonitrile | Alkyl Halide | NaNH2 | α-Alkylated Phenylacetonitrile |

| 4-Fluorophenylacetonitrile | Benzyl Alcohol | KOtBu | α-Benzylated 4-Fluorophenylacetonitrile |

This table illustrates common alkylation reactions applicable to the acetonitrile moiety, based on established methodologies for substituted phenylacetonitriles. researchgate.netresearchgate.net

Electrophilic Reactions of the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be enhanced by protonation of the nitrile nitrogen under acidic conditions, which increases the positive character of the carbon. Nucleophiles such as Grignard reagents can add across the carbon-nitrogen triple bond to form an intermediate imine salt, which can then be hydrolyzed to yield a ketone.

Derivatization via Hydrolysis and Reduction Pathways

The nitrile group is a versatile precursor that can be readily converted into other important functional groups, primarily amides, carboxylic acids, and amines, through hydrolysis and reduction.

Hydrolysis: The hydrolysis of the nitrile group can be performed under either acidic or basic conditions. Partial hydrolysis, typically under controlled conditions, yields the corresponding amide, 2-(trifluoromethoxy)phenylacetamide. Complete hydrolysis, which requires more forcing conditions such as heating with a strong acid (e.g., sulfuric acid) or base, proceeds through the amide intermediate to furnish 2-(trifluoromethoxy)phenylacetic acid. nih.gov

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as Lithium Aluminum Hydride (LAH, LiAlH4), is commonly used for this transformation. byjus.comharvard.edudavuniversity.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 2-(2-(trifluoromethoxy)phenyl)ethan-1-amine. byjus.comyoutube.com This reduction is a robust method for synthesizing primary amines from nitriles.

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H2O, H+ or OH- (mild) | Amide (-CONH2) |

| Complete Hydrolysis | H2O, H+ or OH- (strong, heat) | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH4; 2. H2O | Primary Amine (-CH2NH2) |

This table summarizes the main derivatization pathways for the nitrile functionality in this compound.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is subject to reactions typical of substituted aromatic compounds, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling of its derivatives. The regiochemical outcome of these reactions is governed by the electronic properties of the existing substituents.

Functionalization via Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comwikipedia.org The position of substitution is directed by the existing groups on the ring. In this compound, two substituents are present: the trifluoromethoxy group (-OCF3) and the cyanomethyl group (-CH2CN).

Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong -I effect). youtube.comvaia.com This effect deactivates the ring, making it less reactive towards electrophiles than benzene. It is a meta-director. vaia.comlibretexts.org

Cyanomethyl Group (-CH2CN): This group is considered weakly deactivating due to the inductive effect of the nitrile. It is an ortho, para-director.

When multiple substituents are present, the directing effect is typically controlled by the most activating group. However, in this case, both are deactivating. The powerful meta-directing and deactivating nature of the -OCF3 group is expected to dominate the regioselectivity of EAS reactions. Therefore, electrophilic attack is predicted to occur primarily at the positions meta to the trifluoromethoxy group (C4 and C6). Steric hindrance from the adjacent cyanomethyl group may further influence the product distribution, potentially favoring substitution at the C4 position.

Table 3: Predicted Outcomes of EAS Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Nitro-2-(trifluoromethoxy)phenylacetonitrile |

| Halogenation | Br2, FeBr3 | 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile |

| Sulfonation | Fuming H2SO4 | 4-(Cyanomethyl)-3-(trifluoromethoxy)benzenesulfonic acid |

This table outlines the expected major products from common electrophilic aromatic substitution reactions, based on the directing effects of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not a direct substrate for palladium-catalyzed cross-coupling, its halogenated derivatives are excellent precursors for such transformations. By first introducing a bromine or iodine atom onto the aromatic ring via electrophilic aromatic substitution (as described in 3.2.1), the resulting aryl halide can participate in a wide array of powerful C-C and C-N bond-forming reactions.

These reactions typically involve a palladium catalyst, a ligand, and a base to facilitate a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Suzuki Coupling: Reaction of an aryl halide derivative with a boronic acid or ester.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine. nih.gov

These coupling reactions provide a modular approach to synthesize complex molecules by connecting the this compound framework to various other organic fragments.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Alkene | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | N-Aryl amine derivative |

This table shows potential applications of halogenated derivatives of this compound in palladium-catalyzed cross-coupling reactions.

Stability and Reactivity of the Trifluoromethoxy Group

Electronic Influence on Molecular Reactivity

The trifluoromethoxy group is a potent electron-withdrawing group, a property that significantly modulates the reactivity of the entire molecule. This electronic influence stems from a combination of inductive and resonance effects. The high electronegativity of the fluorine atoms pulls electron density away from the methoxy (B1213986) carbon and, subsequently, from the aromatic ring through the oxygen atom (a strong -I, or negative inductive, effect).

While the oxygen atom possesses lone pairs that could potentially donate into the aromatic π-system (a +M, or positive mesomeric/resonance, effect), this effect is substantially diminished. The powerful electron-withdrawing nature of the three fluorine atoms reduces the electron-donating capacity of the oxygen. nih.govmdpi.com This results in the trifluoromethoxy group being a deactivating substituent for electrophilic aromatic substitution, meaning it makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene.

The directing effect of the trifluoromethoxy group in electrophilic aromatic substitution is predominantly para. nih.govrsc.org This is because the deactivating inductive effect is felt most strongly at the ortho and para positions. However, resonance stabilization of the arenium ion intermediate is more favorable when the electrophile attacks the para position. The presence of the cyanomethyl group at the ortho position in this compound further complicates the reactivity of the aromatic ring, with steric hindrance also playing a significant role in directing incoming reagents.

The electron-withdrawing nature of the ortho-trifluoromethoxy group also influences the acidity of the benzylic protons of the cyanomethyl group. By stabilizing the conjugate base through induction, the -OCF₃ group is expected to increase the acidity of these protons, making them more susceptible to deprotonation by a suitable base. This enhanced acidity opens up possibilities for various condensation and alkylation reactions at the benzylic position.

| Electronic Effect | Description | Influence on this compound |

|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This effect is transmitted through the sigma bonds. | Deactivates the aromatic ring towards electrophilic attack and increases the acidity of the benzylic protons. |

| Resonance Effect (+M) | Weakly electron-donating due to the oxygen lone pairs. This effect is significantly diminished by the fluorine atoms. | Has a minor influence compared to the strong inductive effect, contributing to the overall deactivating nature of the group. |

| Overall Effect | Strongly electron-withdrawing and deactivating. | Governs the regioselectivity of aromatic substitutions and enhances the reactivity of the cyanomethyl group's benzylic position. |

Transformations and Derivatizations of the Trifluoromethoxy Moiety

The trifluoromethoxy group is generally considered to be chemically robust and resistant to transformation under many synthetic conditions. mdpi.com The carbon-oxygen bond in aryl trifluoromethyl ethers is strong, and the C-F bonds are exceptionally stable. Cleavage of the aryl-O-CF₃ bond typically requires harsh reaction conditions.

While direct transformations of the trifluoromethoxy group itself are challenging and often not synthetically practical, its presence can be strategically utilized in the design of complex molecules. The stability of the -OCF₃ group allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the trifluoromethoxy moiety. For instance, the nitrile group of this compound can undergo hydrolysis to the corresponding carboxylic acid or reduction to the amine, leaving the trifluoromethoxy group intact.

In specialized cases, derivatization of the aromatic ring bearing a trifluoromethoxy group can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by other strongly electron-withdrawing groups. However, for this compound, the primary avenues for derivatization lie in the reactivity of the cyanomethyl group and the aromatic ring, rather than direct transformation of the stable trifluoromethoxy substituent.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Investigations

Vibrational analysis is a cornerstone for identifying molecular structure and bonding. For 2-(Trifluoromethoxy)phenylacetonitrile, both FT-IR and FT-Raman spectroscopies are employed to obtain a complete vibrational profile, as certain modes can be more active in one technique than the other.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its constituent parts. The aromatic ring exhibits characteristic C-H and C=C stretching vibrations. The cyanomethyl group (-CH₂CN) is identified by its aliphatic C-H stretching and the prominent, sharp C≡N stretching band. The trifluoromethoxy (-OCF₃) substituent introduces strong absorption bands related to C-F and C-O stretching vibrations, which are crucial for confirming its presence.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2260-2240 | Sharp, Medium |

| Aromatic C=C Ring Stretch | 1600-1450 | Medium-Variable |

| C-F Stretch (asym. & sym.) | 1280-1100 | Strong, Broad |

| C-O Stretch (Ar-O) | 1250-1200 | Strong |

Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability of molecular bonds. The aromatic ring vibrations and the symmetric C≡N stretch are typically strong and well-defined in the Raman spectrum. The trifluoromethoxy group also gives rise to characteristic Raman signals. The experimental FT-Raman spectrum is often recorded using a Nd:YAG laser source. bjp-bg.com

Table 2: Key FT-Raman Active Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Nitrile (C≡N) Stretch | 2260-2240 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| CF₃ Symmetric Stretch | ~1230 | Medium |

| C-O-C Symmetric Stretch | ~1100-1000 | Medium |

To achieve unambiguous assignment of the observed vibrational bands, experimental data are correlated with theoretical calculations. Quantum chemical computations, primarily using Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p), are performed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. ijsrst.com The calculated frequencies are often scaled to correct for anharmonicity and systematic errors. A detailed interpretation is then made by analyzing the Potential Energy Distribution (PED), which relates the calculated vibrational modes to specific internal coordinates of the molecule (e.g., stretching, bending). A strong correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman bands confirms the accuracy of the structural model and the vibrational assignments. niscair.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise molecular structure by probing the magnetic nuclei (¹H and ¹³C) within the molecule.

The ¹H NMR spectrum provides information on the number and type of protons and their neighboring atoms. For this compound, the spectrum is expected to show two main regions of signals. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region (δ 7.0-7.8 ppm) due to spin-spin coupling. The two protons of the methylene (B1212753) group (-CH₂) adjacent to the nitrile and the phenyl ring are expected to produce a singlet in the aliphatic region (δ ~3.8-4.2 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 7.8 | Multiplet (m) |

| Methylene Protons (-CH₂CN) | 3.8 - 4.2 | Singlet (s) |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum is expected to display distinct signals for the cyanomethyl carbon, the nitrile carbon, the carbons of the phenyl ring, and the carbon of the trifluoromethoxy group. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The nitrile carbon (C≡N) is typically found around δ 115-120 ppm. The aromatic carbons resonate in the δ 110-155 ppm range, with the carbon attached to the trifluoromethoxy group being significantly affected by the electronegative oxygen and fluorine atoms. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the assignment of experimental signals. ijsrst.combjp-bg.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |

|---|---|---|

| Nitrile Carbon (-C N) | 115 - 120 | Singlet |

| Methylene Carbon (-C H₂CN) | 20 - 30 | Singlet |

| Aromatic Carbons (Ar-C) | 115 - 140 | Singlet |

| Aromatic Carbon (Ar-C -O) | 145 - 155 | Singlet |

| Trifluoromethoxy Carbon (-OC F₃) | 118 - 122 | Quartet (q) |

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Computational methods are frequently employed to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. nih.gov

This method, often used within a Density Functional Theory (DFT) framework, calculates the magnetic shielding of each nucleus in a molecule. ijsrst.com To obtain the chemical shifts (δ) that are comparable to experimental values, the calculated isotropic shielding value (σ) of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding value of the nucleus of interest in the target molecule.

For this compound, a GIAO calculation would predict the specific ¹H and ¹³C chemical shifts for each unique atom. This would be particularly valuable for assigning the signals of the aromatic protons and carbons, the methylene (-CH₂) group, the nitrile (-CN) carbon, and the carbons and fluorines of the trifluoromethoxy (-OCF₃) group. The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. github.io A strong correlation between the predicted and experimental spectra would serve to confirm the compound's structure.

Quantum Chemical and Molecular Modeling Approaches

Quantum chemical and molecular modeling approaches provide profound insights into the electronic structure, stability, and reactivity of molecules. These computational tools are indispensable for understanding the fundamental properties of compounds like this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can perform a geometry optimization to find the lowest energy conformation of this compound. nih.gov

This optimization yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT calculations provide a map of the electron density distribution, which is fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. This can reveal key stabilizing intramolecular interactions, such as the delocalization of electron density from the oxygen lone pairs of the trifluoromethoxy group into adjacent antibonding orbitals or from the phenyl ring's π-system into the antibonding orbitals of the substituents. acs.org The analysis provides "second-order perturbation theory energies," where a larger energy value indicates a stronger interaction and greater stabilization of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov This energy gap corresponds to the lowest energy electronic excitation, which can be correlated with the absorption of light in UV-Vis spectroscopy. For this compound, calculating the HOMO-LUMO gap would provide insight into its electronic stability and predict the energy required for its first electronic transition. Visualization of the HOMO and LUMO would show the distribution of electron density, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing a detailed view of conformational changes and intermolecular interactions.

An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its conformational landscape. It would show how the trifluoromethoxy and cyanomethyl groups rotate relative to the phenyl ring and identify the most stable and frequently occurring conformations. Furthermore, by simulating multiple molecules, one can study the nature of intermolecular interactions, such as dipole-dipole forces and π-π stacking between phenyl rings, which govern the compound's bulk properties.

Applications in Advanced Organic Synthesis and Materials Science

2-(Trifluoromethoxy)phenylacetonitrile as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the reactivity of its constituent functional groups: the nitrile, the active methylene (B1212753) group, and the trifluoromethoxy-substituted aromatic ring. Phenylacetonitriles, in general, are recognized as useful intermediates for creating complex organic compounds, including dyes and pharmaceuticals. google.com The presence of the trifluoromethoxy group adds unique electronic properties that can be leveraged in advanced synthetic applications.

Precursor in the Synthesis of Complex Organic Molecules

As a member of the phenylacetonitrile (B145931) family, this compound is a foundational material for constructing more elaborate molecular architectures. The phenylacetonitrile scaffold is a precursor to numerous compounds in organic chemistry. wikipedia.org The nitrile group (–CN) is a versatile functional handle that can be transformed into various other groups. For instance, it can be hydrolyzed to produce a phenylacetic acid derivative or undergo a Pinner reaction to yield esters. wikipedia.org Furthermore, catalytic hydrogenation can reduce the nitrile to a phenethylamine, a common motif in biologically active molecules. wikipedia.org The active methylene bridge (the -CH2- group) provides a site for a variety of base-induced carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the molecular framework. wikipedia.org

Role in the Elaboration of Polyfunctionalized Organic Compounds

The structure of this compound is inherently suited for the synthesis of compounds bearing multiple functional groups. Its utility lies in its capacity to introduce the 2-(trifluoromethoxy)phenyl moiety into a target molecule while simultaneously providing a nitrile group that can be converted into other functionalities. This dual characteristic makes it an important building block for creating complex structures found in bioactive molecules and functional materials. nih.gov The ability to perform sequential chemical transformations at different sites on the molecule allows chemists to build polyfunctionalized systems with precise control.

Table 1: Potential Synthetic Transformations of the Phenylacetonitrile Core This table outlines the general reactivity of the phenylacetonitrile scaffold, which is applicable to this compound.

| Functional Group | Reaction Type | Resulting Functional Group | Significance |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor for amides, esters, and other acid derivatives. |

| Reduction | Primary Amine (-CH₂NH₂) | A key functional group in many pharmaceutical structures. wikipedia.org | |

| Pinner Reaction | Ester (-COOR) | Synthesis of phenylacetic acid esters. wikipedia.org | |

| Active Methylene (-CH₂-) | Alkylation/Acylation | Substituted Derivatives | Formation of new carbon-carbon bonds. wikipedia.org |

| Condensation | Alkenes, Heterocycles | Building complex ring systems and unsaturated compounds. |

Integration into Pharmaceutical Synthesis

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry for its ability to enhance the drug-like properties of molecules. nih.gov Consequently, building blocks like this compound are valuable in the design and synthesis of new therapeutic agents.

Design and Synthesis of Potential Drug Candidates Leveraging the Trifluoromethoxy Motif

The trifluoromethoxy group plays a crucial role in modern drug design due to its unique physicochemical properties, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. nih.gov Incorporating this group can enhance lipophilicity, which aids in membrane permeability, and improve interactions with biological targets. nih.gov The high metabolic stability of the C-F bonds within the -OCF₃ group can protect a drug candidate from rapid breakdown by metabolic enzymes, a common strategy for increasing a drug's half-life. nih.gov Therefore, synthesizing potential drug candidates from this compound is a deliberate strategy to embed these favorable properties into the final molecule.

Table 2: Influence of the Trifluoromethoxy (-OCF₃) Group in Drug Design This table summarizes the key properties of the trifluoromethoxy motif and its impact on molecular characteristics relevant to medicinal chemistry.

| Physicochemical Property | Description | Implication in Drug Design |

| High Electronegativity | The fluorine atoms strongly withdraw electron density. | Alters the electronic environment of the aromatic ring, influencing binding affinity and molecular interactions. nih.gov |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to cleavage. | Reduces susceptibility to metabolic degradation, potentially increasing the drug's half-life and bioavailability. nih.gov |

| Lipophilicity | The -OCF₃ group increases the molecule's affinity for lipid environments. | Can enhance cell membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. nih.gov |

| Steric Profile | Provides a specific size and shape that can be used to optimize binding to a target protein. | Can improve binding selectivity and potency by occupying specific pockets in a receptor or enzyme. nih.gov |

Strategies for Modulating Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the trifluoromethoxy group is a well-established strategy for fine-tuning the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a therapeutic agent. nih.gov

Pharmacokinetic Modulation : The metabolic stability conferred by the -OCF₃ group is a key tool for reducing drug metabolism. nih.gov By strategically placing this group at a site on the molecule that would otherwise be vulnerable to metabolic attack (a "metabolic hotspot"), chemists can slow down the drug's clearance from the body, leading to a longer duration of action. Furthermore, the lipophilicity of the -OCF₃ group can be adjusted to optimize a drug's absorption, distribution, and ability to penetrate target tissues. nih.gov

Pharmacodynamic Modulation : The strong electron-withdrawing nature of the trifluoromethoxy group can alter the acidity or basicity of nearby functional groups and change the electronic distribution of the aromatic ring. These modifications can significantly impact how the molecule binds to its biological target (e.g., a receptor or enzyme), potentially leading to increased potency and selectivity. nih.gov

By providing a reliable method for introducing the trifluoromethoxy-phenyl unit, this compound serves as an invaluable tool for medicinal chemists aiming to engineer these desirable pharmacological properties into next-generation drug candidates.

Contributions to Agrochemical Research and Development

The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, has become a cornerstone in the development of modern agrochemicals. The compound this compound serves as a key building block in this field, offering a pathway to novel and more effective agricultural products.

Synthesis of Novel Pesticidal and Herbicidal Agents

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules for crop protection. Its structure, featuring a reactive nitrile group and a trifluoromethoxylated phenyl ring, allows for diverse chemical transformations to build complex pesticidal and herbicidal agents. The trifluoromethyl group (CF3), closely related to the trifluoromethoxy group, is found in a significant portion of fluorinated pesticides, highlighting the importance of such motifs in agrochemical design. nih.gov In fact, over half of the pesticides introduced in the last two decades contain fluorine. nih.gov

The phenylacetonitrile core of the molecule is a versatile scaffold. For instance, derivatives of phenylacetonitrile have been used to create pro-pesticides, where a cleavable group is attached to the core molecule, which is later removed to release the active agent. nih.gov This approach can be used to modulate the properties and activity spectrum of the final product. Research has demonstrated the synthesis of α-(phenylhydrazono)phenylacetonitrile derivatives as potent agents against mite and insect pests. nih.gov

Furthermore, the general class of phenylacetonitriles serves as a starting point for a wide range of chemical reactions, enabling the construction of diverse heterocyclic and aromatic structures common in agrochemicals. researchgate.netacs.org The presence of the trifluoromethoxy group on this versatile scaffold allows chemists to introduce the beneficial properties of fluorine into these complex target molecules.

Fluorinated Compounds in Enhanced Agrochemical Efficacy

The trifluoromethoxy (-OCF3) group, a key feature of this compound, imparts several advantageous properties to the final agrochemical products, leading to enhanced efficacy. researchgate.netresearchgate.net The introduction of fluorine-containing groups can significantly alter the physicochemical properties of a molecule, which in turn affects its biological activity. researchgate.net

One of the most significant contributions of the trifluoromethoxy group is the enhancement of lipophilicity. researchgate.netmdpi.comnih.gov Increased lipophilicity can improve the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, leading to better uptake and, consequently, higher efficacy. researchgate.netresearchgate.net The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in medicinal and agrochemical chemistry. researchgate.net

Table 1: Impact of the Trifluoromethoxy Group on Agrochemical Properties

| Property | Influence of Trifluoromethoxy (-OCF3) Group | Resulting Advantage in Agrochemicals |

| Lipophilicity | Significantly increases the molecule's affinity for lipids. researchgate.netnih.gov | Enhanced penetration through plant cuticles and insect exoskeletons, leading to improved uptake. researchgate.net |

| Metabolic Stability | The high strength of the C-F bond resists enzymatic breakdown. mdpi.comnih.gov | Increased persistence and duration of action, potentially allowing for reduced application frequency. researchgate.net |

| Electronic Effects | Acts as a strong electron-withdrawing group. mdpi.com | Can modify the binding affinity of the molecule to its target site, increasing potency. |

| Bioavailability | Improved lipophilicity and stability contribute to better absorption and distribution. researchgate.net | Greater concentration of the active ingredient reaches the target site, enhancing overall efficacy. |

Applications in Material Science

The unique properties conferred by the trifluoromethoxy group make this compound a valuable precursor in the field of material science for the creation of high-performance materials.

Development of Advanced Polymers and Coatings

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. rsc.org These characteristics make them ideal for use in advanced coatings. While not a direct monomer for polymerization in its initial form, this compound can be chemically modified to produce fluorinated monomers. These monomers can then be incorporated into polymers to create surfaces with desirable attributes.

The inclusion of trifluoromethoxy groups into a polymer backbone can significantly lower the surface energy of the resulting material. rsc.org This leads to coatings with excellent water and oil repellency (hydrophobicity and oleophobicity), as well as anti-fouling and easy-to-clean properties. rsc.orgadv-polymer.com Such coatings are highly sought after for a range of applications, from architectural coatings that resist environmental exposure to protective finishes for industrial equipment. rsc.orggoogle.com Fluorinated additives, derived from precursors like this compound, can be incorporated into coating formulations to enhance their durability and performance. google.com

Synthesis of Specialty Chemicals with Tailored Properties

Beyond polymers, this compound serves as a building block for a variety of specialty chemicals with properties tailored for specific applications in material science. The combination of the aromatic ring, the nitrile functional group, and the influential trifluoromethoxy substituent allows for the synthesis of a diverse range of molecules.

For example, derivatives of phenylacetonitrile have been investigated for their use in creating novel organic semiconductors. sigmaaldrich.com The strong electron-withdrawing nature of the trifluoromethoxy group can be harnessed to tune the electronic properties of organic molecules, which is a critical aspect in the design of materials for electronics. By modifying this compound, chemists can synthesize compounds with specific energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trifluoromethoxy group's contribution to molecular stability can also enhance the operational lifetime of such electronic devices.

Structure Activity Relationship Sar and Biological Activity Studies of Derivatives

Impact of the Trifluoromethoxy Group on Bioactivity

The introduction of a trifluoromethoxy group into a molecular scaffold can profoundly influence its biological activity through a combination of steric and electronic effects. These modifications can lead to enhanced potency, selectivity, and metabolic stability, making it a valuable tool in the design of novel therapeutic agents.

Enhancement of Lipophilicity and Metabolic Stability

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. sigmaaldrich.com This increased lipophilicity can significantly enhance the ability of a molecule to permeate biological membranes, a critical factor for oral bioavailability and distribution to target tissues. sigmaaldrich.com The high bond strength of the carbon-fluorine bonds within the trifluoromethoxy group also confers exceptional metabolic stability. sigmaaldrich.com Molecules containing this group are more resistant to oxidative metabolism by cytochrome P450 enzymes, leading to a longer biological half-life and improved pharmacokinetic profiles. sigmaaldrich.com

A comparative analysis of the lipophilicity of various substituents highlights the significant contribution of the trifluoromethoxy group:

| Substituent | Hansch π Value |

| -H | 0.00 |

| -CH3 | 0.56 |

| -OCH3 | -0.02 |

| -Cl | 0.71 |

| -CF3 | 0.88 sigmaaldrich.com |

| -OCF3 | 1.04 sigmaaldrich.com |

This interactive data table illustrates the relative lipophilicity (Hansch π value) of the trifluoromethoxy group compared to other common substituents.

Electronic Effects on Receptor Binding and Enzyme Inhibition

The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electronic distribution within a molecule. This electronic perturbation can influence how a molecule interacts with its biological target. For instance, the electron-withdrawing nature of the -OCF3 group can modulate the acidity or basicity of nearby functional groups, which may be crucial for optimal binding to a receptor or the active site of an enzyme.

The presence of the trifluoromethoxy group can lead to favorable intermolecular interactions, such as dipole-dipole and multipolar interactions, with amino acid residues in the binding pocket of a protein. These interactions can contribute to a higher binding affinity and, consequently, enhanced biological activity. While direct studies on this compound derivatives are limited, research on other fluorinated compounds has demonstrated that such electronic effects are critical for potent enzyme inhibition.

Rational Design and Synthesis of this compound Derivatives

The principles of rational drug design are employed to systematically modify the structure of this compound to optimize its biological activity. This involves a deep understanding of the target, the mechanism of action, and the role of various structural motifs in influencing the desired pharmacological effect.

Systematic Modification for Optimized Biological Profiles

The process of optimizing a lead compound like this compound often involves the synthesis of a series of analogs with systematic variations at different positions of the molecule. For example, modifications could be made to the phenyl ring, the acetonitrile (B52724) group, or by introducing additional substituents. The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

While specific SAR data for this compound derivatives is not extensively available in the public domain, a hypothetical SAR study could explore the following modifications:

| Position of Modification | Type of Modification | Rationale |

| Phenyl Ring (positions 3, 4, 5, 6) | Introduction of electron-donating or electron-withdrawing groups | To probe the electronic requirements for optimal target interaction. |

| Acetonitrile Group | Replacement with other functional groups (e.g., amides, esters, carboxylic acids) | To explore alternative binding modes and improve physicochemical properties. |

| Benzylic Position | Introduction of alkyl or other substituents | To investigate the impact of steric bulk on binding affinity and selectivity. |

This interactive data table outlines a hypothetical strategy for the systematic modification of the this compound scaffold.

Investigation of Enzyme Inhibition Mechanisms

Derivatives of this compound may be designed to act as inhibitors of specific enzymes implicated in disease pathways. Understanding the mechanism of inhibition is crucial for rational drug design. Enzyme kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information provides insights into whether the inhibitor binds to the active site of the enzyme or to an allosteric site. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the nitrile group or other parts of the molecule, potentially leading to covalent or non-covalent interactions with the target enzyme.

Protein-Ligand Interaction Studies Involving Derivatives

To gain a deeper understanding of the molecular basis of biological activity, various biophysical and computational techniques are employed to study the interactions between this compound derivatives and their target proteins. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding mode of the inhibitor. unimol.it

Comparative Analysis with Analogous Phenylacetonitriles

The structure-activity relationship (SAR) of phenylacetonitrile (B145931) derivatives is a critical area of study in medicinal chemistry, aiming to understand how modifications to the chemical structure influence biological activity. The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electron distribution. These changes, in turn, can profoundly impact the compound's interaction with biological targets. This section provides a comparative analysis of this compound with its positional isomers and trifluoromethylated analogs, drawing upon findings from related molecular scaffolds to infer potential relationships.

Positional Isomer Effects (e.g., ortho, meta, para trifluoromethoxy)

The position of the trifluoromethoxy group on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—can drastically alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. While direct comparative studies on the biological activities of this compound and its meta and para isomers are not extensively documented in the available literature, general principles of medicinal chemistry suggest that such positional changes would be significant.

The location of the substituent affects steric hindrance and the electronic environment of the molecule, which are key determinants of its ability to bind to a biological target. For instance, an ortho-substituent is in close proximity to the cyanomethyl group, which could lead to steric clashes that are not present in the meta or para isomers. This steric effect can influence the molecule's preferred conformation and its ability to fit into a receptor's binding pocket.

Furthermore, the electronic influence of the trifluoromethoxy group, which is strongly electron-withdrawing, will vary depending on its position. This can affect the reactivity and interaction capabilities of the entire molecule. Without specific experimental data on the phenylacetonitrile scaffold, it is difficult to predict which isomer would possess the most favorable activity for a given biological target. However, it is a well-established principle that positional isomerism is a critical factor in SAR studies.

Comparison with Trifluoromethylated Analogues

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are often used as bioisosteres in drug design, as they share some similar properties but also have key differences that can be exploited to fine-tune a molecule's activity. Both groups are highly electronegative and can increase a compound's metabolic stability. mdpi.com However, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group. mdpi.comnih.gov

A direct comparison of these two groups has been explored in the context of other molecular scaffolds. For example, in a study on indole-based inhibitors of the AAA ATPase p97, a trifluoromethoxy-substituted analogue was found to be a slightly more potent inhibitor than its trifluoromethyl-substituted counterpart. nih.gov This suggests that in certain contexts, the unique electronic and steric properties of the trifluoromethoxy group can offer an advantage in biological activity.

The trifluoromethyl group has a Hansch lipophilicity parameter (π) of +0.88, contributing significantly to a molecule's lipophilicity. mdpi.com The trifluoromethoxy group is even more lipophilic. nih.gov These differences in lipophilicity can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

The table below summarizes some of the key physicochemical properties of the trifluoromethoxy and trifluoromethyl groups that are relevant to their role in medicinal chemistry.

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Reference |

| Lipophilicity | More lipophilic | Less lipophilic | mdpi.comnih.gov |

| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | mdpi.com |

| Metabolic Stability | High | High | mdpi.com |

| Prevalence in Drugs | Less common | More prevalent | mdpi.com |

This comparative data, although not specific to the phenylacetonitrile scaffold, highlights the nuanced differences between the -OCF₃ and -CF₃ groups. The choice between these two substituents can have a significant impact on the biological activity and pharmacokinetic properties of a drug candidate.

Structure-Bioactivity Relationships Across Related Scaffolds

While specific SAR studies on this compound are limited, valuable insights can be gained by examining the role of trifluoromethoxy and trifluoromethyl groups in other biologically active molecular frameworks.

In the development of inhibitors for the AAA ATPase p97, a series of substituted phenyl indole (B1671886) derivatives were synthesized and evaluated. nih.gov The study revealed that the nature of the substituent at the C-5 position of the indole ring had a profound impact on inhibitory activity, with IC₅₀ values spanning over three orders of magnitude. nih.gov Notably, the trifluoromethoxy-analogue demonstrated submicromolar activity, highlighting the potential of this group to confer potent biological effects. nih.gov

The following table presents the inhibitory activity (IC₅₀) of various C-5 substituted indole analogues against p97 ATPase.

| C-5 Substituent | IC₅₀ (μM) |

| -NO₂ | 0.05 ± 0.04 |

| -CH₃ | 0.24 ± 0.11 |

| -OCH₃ | 0.71 ± 0.22 |

| -OCF₃ | 3.8 ± 0.8 |

| -CF₃ | >10 |

Data sourced from a study on phenyl indole inhibitors of p97 ATPase. nih.gov

In another study focusing on thieno-pyrimidine derivatives as inhibitors of VEGFR3 for the treatment of triple-negative breast cancer, a compound bearing a 4-chloro-3-(trifluoromethyl)phenyl group was identified as having high potency. mdpi.com This underscores the importance of the trifluoromethyl group in achieving significant biological activity within that particular scaffold.

The phenylacetonitrile core itself has been identified in a variety of biologically active compounds, including those with Ca²⁺-antagonistic activity and α-blocking activity. thegoodscentscompany.com Furthermore, substituted α-(phenylhydrazono)phenylacetonitrile derivatives have been investigated as pro-pesticides. nih.gov These examples demonstrate that the phenylacetonitrile scaffold is a versatile starting point for the development of new bioactive molecules. The incorporation of a 2-(trifluoromethoxy) substituent on this scaffold represents a promising avenue for the discovery of novel compounds with unique biological properties.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Sustainable Production

The drive towards greener and more efficient chemical manufacturing processes is a central theme in modern chemistry. For 2-(Trifluoromethoxy)phenylacetonitrile, future research is anticipated to move beyond traditional synthetic routes to embrace more sustainable alternatives.

Ionic Liquids as Green Solvents: The use of ionic liquids as reaction media presents a promising avenue for the synthesis of related fluorinated phenylacetonitriles. A patented method for preparing 2,4,5-trifluoro-phenylacetonitrile utilizes an ionic liquid, highlighting the potential for milder reaction conditions, easier product separation, and the recyclability of the solvent, thereby offering an economical and environmentally friendly process. This approach could be adapted for the synthesis of this compound, reducing the reliance on volatile organic compounds.

Electrochemical Synthesis: Electrochemistry offers a sustainable, scalable, and metal-free approach to synthesis. researchgate.net Recent studies on the dehydrogenative anodic cyanation of phenols in benzylic positions demonstrate the feasibility of using electricity as a clean reagent. researchgate.net This methodology, which avoids the use of toxic and environmentally harmful redox agents, could be a key strategy for the sustainable production of this compound and its derivatives.

Flow Chemistry: Continuous flow processes are revolutionizing chemical synthesis by offering enhanced safety, reproducibility, and scalability. uc.pteuropa.eu The synthesis of various organic compounds, including those involving hazardous reagents, has been successfully demonstrated in flow reactors. uc.pt Implementing a flow-based synthesis for this compound could lead to a more efficient and controlled manufacturing process with minimized waste generation. A cyanide-free synthesis of aryl nitriles has been reported using a continuous flow process, showcasing a safer and more sustainable alternative to traditional cyanation methods. nih.gov

| Sustainable Synthesis Approach | Potential Advantages for this compound Production |

| Ionic Liquids | Reduced use of volatile organic compounds, milder reaction conditions, potential for solvent recycling. |

| Electrochemical Synthesis | Metal-free catalysis, use of electricity as a clean reagent, scalability, and reduced waste. researchgate.net |

| Flow Chemistry | Enhanced safety and control, improved reproducibility, scalability, and potential for automation. uc.pteuropa.eu |

Exploration of Unconventional Reactivity Profiles

The electronic properties conferred by the trifluoromethoxy and nitrile groups suggest that this compound may exhibit unique and unexplored reactivity.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. The trifluoromethoxy group, being electron-withdrawing, can influence the reactivity of the aromatic ring. nih.govnih.gov Research into the catalytic C-H trifluoromethoxylation of arenes has shown the feasibility of directly introducing the OCF3 group. nih.govresearchgate.net Future studies could explore the selective C-H activation of the aromatic ring or the benzylic position of this compound to introduce new functional groups and build molecular complexity. The development of meta-selective C-H arylation of fluoroarenes, initiated by ortho C-H activation, provides a strategic approach that could be applicable to this compound. nih.gov

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures. The reactivity of the nitrile in this compound could be explored in [3+2] cycloadditions with nitrile imines to generate trifluoromethylated 1,2,4-triazoles, a scaffold of interest in medicinal chemistry. mdpi.com Furthermore, boron-directed cycloaddition reactions have been shown to be a mild and regioselective route to fluoroalkyl aromatic compounds, a strategy that could be employed with derivatives of this compound. nih.govacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. Recent research has demonstrated the photocatalytic cyanation of benzylic C-H bonds using non-toxic reagents. core.ac.ukresearchgate.net This approach could be investigated for the synthesis or further functionalization of this compound under mild and environmentally benign conditions.

| Unconventional Reaction Type | Potential Application for this compound |

| C-H Activation | Direct and selective introduction of new functional groups on the aromatic ring or benzylic position. nih.govnih.gov |

| Cycloaddition Reactions | Synthesis of novel heterocyclic compounds with potential biological activity. nih.govmdpi.comacs.org |

| Photocatalysis | Green and sustainable methods for synthesis and functionalization. core.ac.ukresearchgate.net |

Advanced Applications in Targeted Drug Delivery Systems

The unique properties of organofluorine compounds, such as increased metabolic stability and lipophilicity, make them attractive for pharmaceutical applications. mdpi.comnih.govresearchgate.netwechemglobal.com The trifluoromethoxy group, in particular, is gaining importance in drug design. mdpi.comnih.gov

Fluorinated Nanoparticles: The incorporation of fluorine into nanoparticles can enhance their therapeutic efficacy. nih.gov Fluorinated nanoparticles have been explored for their potential in treating diseases like Alzheimer's by inhibiting peptide aggregation. nih.gov this compound could serve as a key building block for the synthesis of novel fluorinated molecules that can be incorporated into nanoparticle-based drug delivery systems. nih.gov These systems can offer improved drug solubility, controlled release, and targeted delivery to specific tissues or cells.

The development of nanoparticle-based platforms for targeted drug delivery is a rapidly advancing field. europa.euresearchgate.net The lipophilic nature of the trifluoromethoxy group could facilitate the encapsulation of this compound derivatives into lipid-based or polymeric nanoparticles, enhancing their bioavailability and circulation time.

Integration into Supramolecular Chemistry and Nanotechnology

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. researchgate.net The unique electronic and steric properties of the trifluoromethoxy group can influence these interactions.

Supramolecular Assemblies: Aryl-perfluoroaryl interactions are known to drive the formation of ordered supramolecular structures. nih.gov The trifluoromethoxy-substituted phenyl ring of this compound could participate in such interactions, leading to the formation of novel supramolecular polymers or functional materials. Research on the supramolecular structural chemistry of other fluorinated compounds has revealed the formation of dimers and infinite chains through F···F and F···H contacts, suggesting similar possibilities for this molecule.

Functional Nanomaterials: Organofluorine compounds have found diverse applications in materials science and nanotechnology, from fluoropolymers to fluorinated nanoparticles for biomedical use. nih.govresearchgate.net The incorporation of this compound into larger molecular architectures could lead to the development of new materials with tailored properties, such as enhanced thermal stability or specific surface characteristics. For instance, trifluoromethyl-functionalized metal-organic frameworks (MOFs) have been developed for the selective adsorption of fluorine-containing molecules, indicating a potential application for materials derived from this compound. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Trifluoromethoxy)phenylacetonitrile, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyanation reactions. For example, substituting a halogen atom on a trifluoromethoxy-substituted aromatic ring with a cyanide group using catalysts like CuCN or Pd-based systems. Optimization involves controlling temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents to minimize byproducts. Purity (>95%) can be confirmed via HPLC or GC-MS .

- Key Considerations : Side reactions, such as hydrolysis of the nitrile group, must be suppressed by anhydrous conditions. Fluorinated intermediates may require specialized handling due to their volatility.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies the trifluoromethoxy group (δ ≈ -55 to -60 ppm). NMR reveals aromatic protons (δ 7.2–7.8 ppm) and nitrile-adjacent CH (δ ~3.8 ppm).

- IR : Strong absorption at ~2240 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z ≈ 201.04 for CHFNO).

Q. How can crystallization challenges for X-ray diffraction studies of this compound be mitigated?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) improves crystal growth. SHELX software is recommended for structure refinement, leveraging its robustness in handling small-molecule crystallography. Pre-cooling solutions to -20°C before evaporation enhances nucleation .

Advanced Research Questions